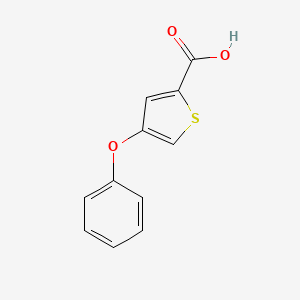

4-Phenoxythiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Phenoxythiophene-2-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential in various fields of industry. It is provided by several suppliers for research and development use .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 4-Phenoxythiophene-2-carboxylic acid, often involves heterocyclization of various substrates . A specific method involves the conversion of aryl/heteroaryl esters to substituted thiophene esters via a Vilsmeier-Haack reaction, which are then hydrolyzed to 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives .Molecular Structure Analysis

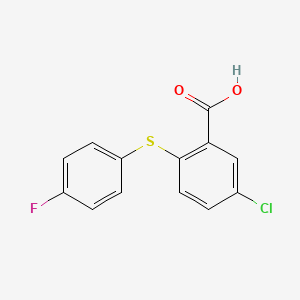

The molecular formula of 4-Phenoxythiophene-2-carboxylic acid is C11H8O3S, and its molecular weight is 220.24 g/mol . It is an organic molecule that consists of a heterocyclic ring containing sulfur, oxygen, and carbon atoms.Chemical Reactions Analysis

Thiophene derivatives, including 4-Phenoxythiophene-2-carboxylic acid, are essential heterocyclic compounds with a variety of properties and applications. They play a vital role in industrial chemistry and material science . The oxidation reactions of thiophene initiated by hydroperoxyl radical and the decomposition of the related intermediates and complexes have been studied .科学的研究の応用

Analytical Methodologies in Food Crop Safety

A study by Yuan et al. (2018) developed a sensitive method for determining four phenoxy carboxylic acid herbicides in food crops using magnetic multi-walled carbon nanotube assisted magnetic solid-phase extraction combined with dispersive liquid–liquid microextraction. This method, which includes 4-chlorophenoxy acetic acid and related compounds, showcases the potential application of 4-phenoxythiophene-2-carboxylic acid derivatives in ensuring food safety through residue analysis. The method demonstrated satisfactory sensitivity and precision, making it suitable for real food crop analysis with recovery rates ranging from 83.9 to 102.7% (Yuan et al., 2018).

Environmental Microbial Transformations

Bisaillon et al. (1993) investigated an anaerobic consortium capable of transforming phenolic compounds, including those similar to 4-phenoxythiophene-2-carboxylic acid, into benzoates under methanogenic conditions. This research suggests that derivatives of 4-phenoxythiophene-2-carboxylic acid could undergo microbial transformations in the environment, leading to the formation of simpler benzoic acids. The study provides insights into the biodegradability and environmental fate of such compounds (Bisaillon et al., 1993).

Material Science and Polymer Chemistry

Subramanian et al. (2019) explored the solid-state characterization of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic Acid (EDOTacid), a comonomer for polymers synthesized from derivatives designed to introduce hydrophilicity into copolymers. The study of EDOTacid, which shares structural similarities with 4-phenoxythiophene-2-carboxylic acid, enhances the understanding of how such compounds can be utilized in developing advanced materials with specific physical properties (Subramanian et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-phenoxythiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c12-11(13)10-6-9(7-15-10)14-8-4-2-1-3-5-8/h1-7H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPBODVHKHGJGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CSC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512731 |

Source

|

| Record name | 4-Phenoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxythiophene-2-carboxylic acid | |

CAS RN |

81028-69-5 |

Source

|

| Record name | 4-Phenoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。